molecular formula C8H9N3O B12824448 2-Amino-5-methyl-1H-benzo[d]imidazol-6-ol

2-Amino-5-methyl-1H-benzo[d]imidazol-6-ol

Cat. No.: B12824448
M. Wt: 163.18 g/mol
InChI Key: ILOXYAKWBQAPBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-methyl-1H-benzo[d]imidazol-6-ol is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are used in various pharmaceutical applications. The presence of both amino and hydroxyl groups in this compound makes it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methyl-1H-benzo[d]imidazol-6-ol typically involves the condensation of o-phenylenediamine with suitable aldehydes or ketones under acidic or basic conditions. One common method involves the reaction of 4-methyl-2-nitrophenol with o-phenylenediamine in the presence of a reducing agent like iron powder and hydrochloric acid. The reaction is carried out under reflux conditions, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methyl-1H-benzo[d]imidazol-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

2-amino-6-methyl-1H-benzimidazol-5-ol

InChI

InChI=1S/C8H9N3O/c1-4-2-5-6(3-7(4)12)11-8(9)10-5/h2-3,12H,1H3,(H3,9,10,11)

InChI Key

ILOXYAKWBQAPBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1O)N=C(N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.